乙酰基-甘氨酰-对硝基苯酚

描述

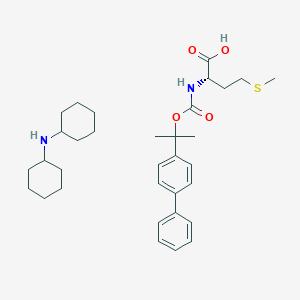

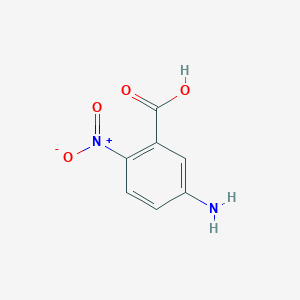

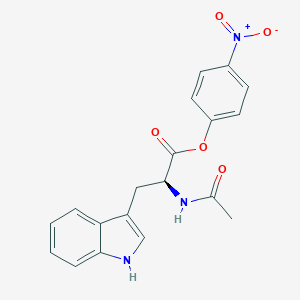

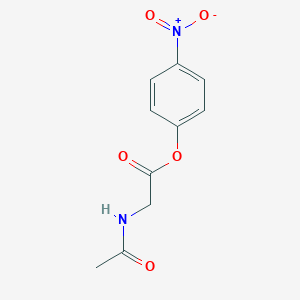

P-Nitrophenyl N-acetylglycinate, also known as 4-Nitrophenyl N-acetyl-b-D-glucosaminide, is a compound used in various applications . It is a widely used hexosaminidase substrate. Enzymatic action cleaves the glycosidic bond and forms 4-nitrophenolate (pNP) which is measured at 405 nm .

Synthesis Analysis

The synthesis of p-Nitrophenyl N-acetylglycinate involves enzymatic hydrolysis . The enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase was analyzed by capillary electrophoresis/dynamic frontal analysis (CE/DFA) .Molecular Structure Analysis

The molecular structure of p-Nitrophenyl N-acetylglycinate is complex and involves a serine catalytic triad and the oxygen anion hole at the substrate-binding site .Chemical Reactions Analysis

The chemical reactions involving p-Nitrophenyl N-acetylglycinate are complex and involve enzymatic hydrolysis . The enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase was analyzed by capillary electrophoresis/dynamic frontal analysis (CE/DFA) .科学研究应用

蛋白质组学研究

乙酰基-甘氨酰-对硝基苯酚是蛋白质组学研究中使用的特种产品 . 蛋白质组学是对蛋白质的大规模研究,特别是其结构和功能。这种化合物可用于分析和鉴定给定样品中的蛋白质。

酶分析

乙酰基-甘氨酰-对硝基苯酚可用于酶分析 . 例如,它用于尿液中 N-乙酰-β-D-葡萄糖胺酶活性的分光光度法测定 . 该测定方法包括在 pH 4.4 下酶促水解对硝基苯基-N-乙酰-β-D-葡萄糖胺苷,以及释放的对硝基苯酯的分光光度法测定 .

化学酶促生产

一种新的结合化学和生物催化步骤的程序被开发用于制备 4-硝基苯基-2-乙酰胺基-2-脱氧-α-D-吡喃半乳糖苷 (4NP-α-GalNAc),该程序涉及使用乙酰基-甘氨酰-对硝基苯酚 . 通过对非对映异构体混合物的化学合成,然后使用特异性酶促水解选择性去除 β-非对映异构体,制备了 α-非对映异构体 .

膜形成

乙酰基-甘氨酰-对硝基苯酚已被用于使用聚丙烯和乙酰纤维素形成纳米通道,以用于稳定的隔膜 . 添加的甘油与乙酰纤维素链发生反应,帮助这些链变得灵活,并促进乙酰纤维素中形成许多孔 .

生物化学研究

乙酰基-甘氨酰-对硝基苯酚用于生物化学研究,特别是在糖苷的研究中 . 糖苷是自然界中广泛分布的重要生物活性分子。 它们在许多生物过程中起着至关重要的作用,并强烈影响人类健康

作用机制

Target of Action

AC-GLY-ONP, also known as p-Nitrophenyl N-acetylglycinate or (4-nitrophenyl) 2-acetamidoacetate, is a complex compound that interacts with various targets. The primary targets of this compound are enzymes such as esterases and glycosidases . These enzymes play crucial roles in various biological processes, including the breakdown of esters and glycosides, respectively .

Mode of Action

The compound acts as a substrate for these enzymes. When the compound interacts with its targets, it undergoes enzymatic hydrolysis, resulting in the release of p-nitrophenol . This reaction can be used to measure the activity of the enzymes, making AC-GLY-ONP a useful tool in biochemical research .

Biochemical Pathways

The hydrolysis of AC-GLY-ONP affects various biochemical pathways. The release of p-nitrophenol can impact pathways involving ester and glycoside metabolism . The downstream effects of these pathways can influence a variety of cellular processes, including energy production and cellular signaling .

Pharmacokinetics

Given its chemical structure and its interactions with enzymes, it is likely that the compound is absorbed and distributed throughout the body, metabolized by enzymatic hydrolysis, and excreted as breakdown products .

Result of Action

The enzymatic hydrolysis of AC-GLY-ONP results in the release of p-nitrophenol, a compound that can be detected and measured . This allows researchers to monitor the activity of the target enzymes, providing valuable information about their roles in various biological processes .

Action Environment

The action of AC-GLY-ONP can be influenced by various environmental factors. For example, the activity of the target enzymes can be affected by factors such as pH, temperature, and the presence of other compounds . Additionally, the stability of AC-GLY-ONP may be influenced by factors such as light, heat, and pH .

未来方向

The future directions for p-Nitrophenyl N-acetylglycinate involve the design of new esterases to develop a new protocol to satisfy the needs for better biocatalysts . The ideal spatial conformation of the serine catalytic triad and the oxygen anion hole at the substrate-binding site was constructed by quantum mechanical calculation .

属性

IUPAC Name |

(4-nitrophenyl) 2-acetamidoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O5/c1-7(13)11-6-10(14)17-9-4-2-8(3-5-9)12(15)16/h2-5H,6H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYJPMVGCQNBYPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408378 | |

| Record name | p-Nitrophenyl N-acetylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3304-61-8 | |

| Record name | p-Nitrophenyl N-acetylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。